Magnesium laureth sulfate

Description

Properties

CAS No. |

101621-38-9 |

|---|---|

Molecular Formula |

C36H74MgO14S2 |

Molecular Weight |

819.4 g/mol |

IUPAC Name |

magnesium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate |

InChI |

InChI=1S/2C18H38O7S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2*2-18H2,1H3,(H,19,20,21);/q;;+2/p-2 |

InChI Key |

OAIQHKWDTQYGOK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Mg+2] |

Related CAS |

26183-44-8 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Magnesium Laureth Sulfate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium laureth sulfate (B86663) (MLES) is an anionic surfactant widely utilized in the cosmetic and personal care industries for its cleansing and foaming properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of MLES. It is intended to serve as a resource for researchers, scientists, and drug development professionals who may encounter this compound in various formulations. This document summarizes available quantitative data, outlines experimental protocols for its characterization, and explores its potential relevance in pharmaceutical sciences.

Chemical Structure and Identification

Magnesium laureth sulfate is the magnesium salt of an ethoxylated lauryl alcohol sulfate. The laureth portion of the name indicates the presence of oxyethylene units, which are added to lauryl alcohol to increase its water solubility and reduce its irritation potential compared to its non-ethoxylated counterpart, magnesium lauryl sulfate.

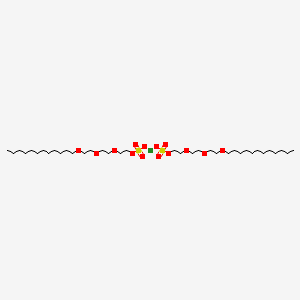

The generalized chemical structure of this compound is depicted below. The "n" represents the average number of ethylene (B1197577) oxide units, which can vary.

Chemical Formula: C36H74MgO14S2[1]

CAS Number: 62755-21-9[1]

IUPAC Name: magnesium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate[1]

Physicochemical Properties

This compound's utility as a surfactant is defined by its amphiphilic nature, possessing both a hydrophobic tail (the lauryl alkyl chain) and a hydrophilic head (the ether sulfate group and magnesium counterion). This structure allows it to reduce the surface tension of water, facilitating the mixing of oil and water and enabling its cleansing and foaming capabilities.[2] It is generally supplied as a white to off-white powder and is soluble in water.[1]

Data Summary

| Property | Value / Range | Conditions | Notes |

| Appearance | White to off-white powder | Standard | Soluble in water.[1] |

| Molar Mass | ~819.4 g/mol | [3] | |

| Foam Number | ≥ 145.0 mm | pH 5.5-6.0 and 3.5-4.0 | According to DSTU 4315:2004.[4][5] |

| Foam Stability | 0.8-1.0 c.u. | pH 5.5-6.0 and 3.5-4.0 | According to DSTU 4315:2004.[4][5] |

No specific data was found for Critical Micelle Concentration (CMC), Surface Tension, and Viscosity in the reviewed sources.

Synthesis

The synthesis of this compound is a multi-step process that begins with a fatty alcohol, typically derived from coconut or palm kernel oil.[1]

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

Determination of Foaming Ability (Modified Ross-Miles Method)

This protocol is adapted from the methodology described in a study on the foaming ability of this compound.[4][5]

Objective: To determine the foam number and foam stability of a this compound solution.

Apparatus:

-

Ross-Miles foam analyzer

-

Ultrathermostat

-

Stopwatch

-

Analytical balance

Procedure:

-

Prepare a solution of this compound of the desired concentration in distilled water.

-

Adjust the pH of the solution to the target value (e.g., 5.5-6.0 or 3.5-4.0) using a suitable acid or base.[6]

-

Assemble the Ross-Miles foam analyzer and bring the solution to the desired temperature using the ultrathermostat.

-

Generate foam according to the standard procedure for the Ross-Miles apparatus, which typically involves allowing a specific volume of the surfactant solution to fall from a set height onto a pool of the same solution.

-

Immediately after foam generation, measure the initial height of the foam column in millimeters. This is the foam number .

-

Start the stopwatch and record the height of the foam column at a specified time interval (e.g., 5 minutes).

-

Foam stability is calculated as the ratio of the foam height at the specified time to the initial foam height.

Quantification of Sulfate Content

A potential method for the quantification of the sulfate content in a this compound sample is adapted from a procedure for measuring magnesium sulfate in pharmaceutical formulations.[7]

Objective: To determine the sulfate concentration in a sample.

Principle: This method utilizes Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) to measure the mid-IR transmittance of the sulfate band.

Apparatus:

-

Flow analysis system

-

Fourier Transform Infrared (FTIR) spectrometer with a transmittance cell

Procedure:

-

Prepare a series of standard solutions of a known sulfate-containing compound (e.g., magnesium sulfate heptahydrate) in deionized water to create a calibration curve.

-

Prepare the this compound sample by dissolving a known weight in deionized water and diluting to a concentration within the range of the calibration curve.

-

Set up the FA-FTIR system and establish a baseline with deionized water.

-

Inject the standard solutions and the sample solution into the flow analysis system.

-

Measure the peak area of the sulfate band in the mid-IR region (around 1110 cm⁻¹) for each standard and the sample.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the sulfate concentration in the sample by interpolating its peak area on the calibration curve.

Applications and Relevance to Drug Development

While primarily used in cosmetics, the surfactant properties of this compound suggest potential applications in pharmaceutical formulations, particularly in topical drug delivery systems. Surfactants are known to enhance the solubility and permeability of active pharmaceutical ingredients (APIs).

Potential Roles in Drug Delivery

Caption: Logical relationships of MLES's potential functions in drug delivery.

Safety and Toxicology

This compound is generally considered to be a mild surfactant, with a lower irritation potential than its non-ethoxylated counterparts. However, as with most surfactants, it can cause skin irritation in some individuals, particularly at high concentrations or with prolonged exposure.[1] A safety data sheet for a related compound, magnesium lauryl sulfate, indicates that it can cause skin and eye irritation.[8]

Conclusion

This compound is a well-established anionic surfactant with a primary role in the cosmetics and personal care industries. Its chemical structure, characterized by an ethoxylated lauryl chain and a magnesium sulfate head group, imparts effective cleansing and foaming properties with a reduced irritation profile compared to similar non-ethoxylated surfactants. While there is a need for more comprehensive, publicly available quantitative data on its physicochemical properties, the existing information provides a solid foundation for its formulation and characterization. For researchers and professionals in drug development, the surfactant properties of this compound may present opportunities for its use as an excipient in topical formulations to enhance the delivery of active pharmaceutical ingredients. Further research into its specific interactions with biological membranes and its precise physicochemical parameters would be beneficial for expanding its application in the pharmaceutical field.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. researchgate.net [researchgate.net]

- 6. The Study of the Foaming Ability of this compound at Different pH Values [wisdomlib.org]

- 7. latamjpharm.org [latamjpharm.org]

- 8. echemi.com [echemi.com]

A Technical Guide to the Laboratory Synthesis and Purification of Magnesium Laureth Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium laureth sulfate (B86663) is an anionic surfactant valued in various formulations for its effective cleansing properties and relative mildness compared to other sulfates.[1] While widely used in the cosmetics and personal care industries, its availability as a high-purity raw material for laboratory research can be limited.[2][3] This guide provides a detailed technical protocol for the synthesis and purification of magnesium laureth sulfate in a laboratory setting. The described methodology is based on a salt metathesis (or double displacement) reaction, a straightforward and efficient method for ion exchange.[4][5] This document outlines the required materials, step-by-step experimental procedures for synthesis and purification, methods for characterization, and critical safety precautions. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visually represent the process.

Introduction

This compound, the magnesium salt of laureth sulfate, is an ethoxylated alcohol sulfate that functions as a detergent and foaming agent.[3][6] Its molecular structure, featuring a hydrophobic lauryl tail and a hydrophilic sulfate head with an ethoxylated chain, allows it to reduce surface tension and emulsify oils and dirt.[6][7] It is particularly noted for its performance in hard water and its gentler profile on skin compared to its sodium-based counterpart, sodium laureth sulfate (SLES).[1][3]

The synthesis route detailed here employs a salt metathesis reaction, where two ionic compounds exchange ions in solution to form two new compounds.[5][8] In this case, an aqueous solution of sodium laureth sulfate reacts with a soluble magnesium salt, such as magnesium sulfate. The reaction is driven forward by the difference in solubility between the reactant and product salts, facilitating the isolation of the target compound.[4][9] Subsequent purification steps are designed to remove unreacted starting materials and inorganic byproducts, yielding a product suitable for research applications.

Materials and Methods

Required Materials and Equipment

Chemicals:

-

Sodium Laureth Sulfate (SLES) solution (~25-30% in water)

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) or Anhydrous Magnesium Chloride (MgCl₂)

-

Deionized (DI) Water

-

Isopropanol (B130326) (2-Propanol)

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying (optional)

Equipment:

-

Glass reaction vessel (e.g., 1 L beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Thermometer

-

Buchner funnel and filter flask assembly

-

Whatman No. 1 filter paper (or equivalent)

-

Drying oven or vacuum desiccator

-

Standard laboratory glassware (graduated cylinders, beakers, etc.)

-

Analytical balance

Synthesis Protocol: Salt Metathesis

The reaction is as follows:

2 (C₁₂H₂₅(OCH₂CH₂)nOSO₃Na) + MgSO₄ → (C₁₂H₂₅(OCH₂CH₂)nOSO₃)₂Mg + Na₂SO₄

-

Prepare Reactant Solutions:

-

Prepare a 1.0 M solution of magnesium sulfate by dissolving 24.65 g of MgSO₄·7H₂O in 100 mL of DI water.

-

Obtain a commercially available solution of Sodium Laureth Sulfate (e.g., 28% w/w). For this protocol, we will assume an average molar mass for SLES of 332.43 g/mol .[10]

-

-

Reaction Execution:

-

In the reaction vessel, add 237.5 g of the 28% SLES solution (containing approximately 0.20 moles of SLES).

-

Begin stirring the SLES solution at a moderate speed.

-

Slowly add 100 mL of the 1.0 M MgSO₄ solution (0.10 moles) to the SLES solution over 15-20 minutes. A 2:1 molar ratio of SLES to magnesium ions is critical for complete conversion.[7]

-

After the addition is complete, continue stirring the mixture at room temperature (approx. 25°C) for 2 hours to ensure the reaction goes to completion.

-

Purification Protocol

The primary impurities are the sodium sulfate byproduct and any unreacted starting materials. Purification is achieved through precipitation, filtration, and washing.

-

Precipitation and Isolation:

-

To the reaction mixture, slowly add 200 mL of isopropanol while stirring. This will decrease the solubility of the this compound and cause it to precipitate.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Set up the Buchner funnel and filter flask. Wet the filter paper with a small amount of cold isopropanol.

-

Filter the cold slurry under vacuum to collect the precipitated this compound.

-

-

Washing:

-

Wash the collected solid on the filter paper with three successive portions of 50 mL of cold isopropanol. This helps remove the soluble sodium sulfate byproduct.

-

Follow with two 50 mL washes of acetone to remove residual water and isopropanol, which will aid in drying.

-

-

Drying:

-

Carefully transfer the washed solid to a pre-weighed watch glass or crystallization dish.

-

Dry the product in a vacuum desiccator overnight or in a drying oven at a low temperature (40-50°C) until a constant weight is achieved. The final product should be a white to off-white powder.[2]

-

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Look for the prominent sulfate S=O stretching band around 1110 cm⁻¹.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the organic structure, including the lauryl chain and ethoxy groups.

-

Elemental Analysis: To determine the percentage of magnesium, carbon, hydrogen, and sulfur, and confirm the empirical formula.

-

Potentiometry: To determine the pH of a solution of the final product, which should be in the range of 4.5-7.5.[2][13]

Quantitative Data Summary

The following table summarizes the quantitative aspects of the described protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Sodium Laureth Sulfate (SLES) | 0.20 | moles | Assuming MW = 332.43 g/mol [10] |

| Magnesium Sulfate (MgSO₄·7H₂O) | 0.10 | moles | MW = 246.47 g/mol |

| Reaction Conditions | |||

| Temperature | 25 | °C | Room Temperature |

| Time | 2 | hours | |

| Product | |||

| Theoretical Yield | 81.94 | g | Based on Molar Mass of 819.4 g/mol [6][14] |

| Expected Purity | >95 | % | After purification |

| Appearance | White to Off-White Powder | - | [2] |

Experimental Workflow

The diagram below illustrates the complete workflow from starting materials to the final, purified product.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

Magnesium sulfate is an irritant. Avoid inhalation of dust and contact with eyes and skin.

-

Isopropanol and acetone are flammable liquids. Keep them away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before beginning any work.

Conclusion

This guide provides a robust and reproducible method for the synthesis and purification of this compound for laboratory applications. By following the detailed salt metathesis and purification protocols, researchers can produce a high-purity anionic surfactant suitable for a wide range of scientific studies, from formulation development to toxicological assessments. The characterization techniques outlined will ensure the identity and quality of the final product.

References

- 1. incibeauty.com [incibeauty.com]

- 2. specialchem.com [specialchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Salt metathesis reaction - Wikipedia [en.wikipedia.org]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. Magnesium dodecyl sulfate | 3097-08-3 | Benchchem [benchchem.com]

- 8. Salt metathesis reaction | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

- 10. rawsource.com [rawsource.com]

- 11. latamjpharm.org [latamjpharm.org]

- 12. [PDF] Determination of sulphate for measuring magnesium sulphate in pharmaceuticals by flow analysis-fourier transforms infrared spectroscopy | Semantic Scholar [semanticscholar.org]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. This compound - Wikipedia [en.wikipedia.org]

Physicochemical Properties of Magnesium Laureth Sulfate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium laureth sulfate (B86663) (MLES) is an anionic surfactant increasingly utilized in cosmetic and pharmaceutical formulations for its mildness and advantageous performance characteristics, particularly in hard water. A thorough understanding of its physicochemical properties in aqueous solutions is paramount for formulation design, optimization, and regulatory compliance. This technical guide provides a comprehensive overview of the core physicochemical properties of MLES, including its critical micelle concentration (CMC), surface tension, micellar aggregation number, Krafft point, and viscosity. Due to a scarcity of publicly available data specifically for magnesium laureth sulfate, this guide leverages data from closely related and well-characterized surfactants, namely Sodium Laureth Sulfate (SLES) and Magnesium Dodecyl Sulfate (MDS), to provide informed estimations and a framework for analysis. Detailed experimental protocols for determining these key parameters are also presented, alongside graphical representations of fundamental surfactant behavior to aid in conceptual understanding.

Introduction

This compound is the magnesium salt of an ethoxylated lauryl alcohol. Its chemical structure consists of a hydrophobic dodecyl chain, a hydrophilic polyoxyethylene chain, and a sulfate headgroup, with magnesium as the counterion. This amphiphilic nature drives its surface-active properties and its ability to self-assemble into micelles in aqueous solutions. The presence of the divalent magnesium cation, as opposed to the more common sodium cation, can significantly influence the surfactant's properties, such as its packing at interfaces, micelle formation, and interaction with other formulation components. MLES is noted for its excellent foaming capabilities and viscosity-building properties.

This guide aims to consolidate the available information and provide a detailed understanding of the physicochemical behavior of MLES in water. Where direct data for MLES is unavailable, data for Sodium Laureth Sulfate (SLES) and Magnesium Dodecyl Sulfate (MDS) are presented as valuable comparators.

Core Physicochemical Properties

The behavior of MLES in aqueous solution is defined by several key parameters. The following tables summarize these properties, with data for analogous surfactants provided for comparative analysis.

Table 1: Micellization and Interfacial Properties of Analogous Surfactants

| Property | Sodium Laureth Sulfate (SLES) | Magnesium Dodecyl Sulfate (MDS) | Inferred Properties for this compound (MLES) |

| Critical Micelle Concentration (CMC) | 0.80 - 0.87 mM (for SLES with 1-3 ethoxy units)[1][2] | Expected to be lower than Sodium Dodecyl Sulfate (SDS) due to the divalent counterion. | The CMC of MLES is anticipated to be lower than that of its sodium counterpart (SLES) due to the enhanced charge screening provided by the divalent Mg²⁺ ion, which promotes earlier micelle formation. The presence of ethoxy groups will likely increase the CMC compared to MDS. |

| Surface Tension at CMC (γ_cmc) | ~32 - 35 mN/m | Data not available. Generally, alkyl sulfates significantly reduce the surface tension of water. | Expected to be in a similar range to SLES, effectively reducing the surface tension of water from approximately 72 mN/m. |

| Aggregation Number (N_agg) | ~43 (for SLES with 1-3 ethoxy units)[1] | Data not available. Divalent counterions can lead to larger aggregation numbers compared to monovalent ones. | The aggregation number of MLES micelles is likely to be larger than that of SLES due to the stronger binding of the Mg²⁺ counterion, which reduces electrostatic repulsion between the headgroups and allows for more compact packing of surfactant molecules into the micelle. |

Note: The properties of SLES can vary depending on the average number of ethoxy groups.

Table 2: Thermodynamic and Rheological Properties of Analogous Surfactants

| Property | Sodium Laureth Sulfate (SLES) / Sodium Dodecyl Sulfate (SDS) | Magnesium Dodecyl Sulfate (MDS) | Inferred Properties for this compound (MLES) |

| Krafft Temperature (T_k) | The Krafft point for SDS is around 10-20°C. Ethoxylation generally lowers the Krafft point. | The Krafft point of Calcium Dodecyl Sulfate is higher than that of Sodium and Potassium Dodecyl Sulfates, suggesting a similar trend for MDS.[3] | The Krafft point of MLES is expected to be higher than that of SLES due to the stronger lattice energy of the magnesium salt. However, the ethoxy groups will likely make it more water-soluble than MDS, potentially lowering the Krafft point relative to the non-ethoxylated counterpart. |

| Viscosity | The viscosity of SLES solutions increases with concentration, particularly above the CMC, and is highly responsive to the addition of electrolytes and other formulation components.[4][5] | Aqueous solutions are described as viscous liquids or pastes depending on the formulation.[6] | MLES solutions are known to build viscosity effectively, a property that is likely enhanced by the magnesium counterion which can promote the formation of larger, potentially elongated micelles that entangle to a greater extent than their sodium equivalents. |

Experimental Protocols

Accurate characterization of the physicochemical properties of MLES is crucial for its effective application. The following sections detail the standard experimental methodologies for determining the key parameters discussed above.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental parameter that indicates the onset of micelle formation. It can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.

Methodology: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

-

Preparation of Solutions: A series of aqueous solutions of MLES are prepared at various concentrations, spanning a range expected to include the CMC. High-purity water should be used.

-

Instrumentation: A tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring is used. The instrument should be calibrated and the probe meticulously cleaned before each measurement.

-

Measurement: The surface tension of each solution is measured at a constant temperature. For the Wilhelmy plate method, a platinum plate is brought into contact with the solution surface, and the force required to pull it is measured. For the Du Noüy ring method, a platinum ring is immersed in the solution and then pulled through the interface.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is determined from the intersection of the two linear portions of the graph. The surface tension at the CMC (γ_cmc) is the value at the plateau.

Determination of Micelle Aggregation Number

The aggregation number represents the average number of surfactant molecules in a micelle.

Methodology: Time-Resolved Fluorescence Quenching (TRFQ)

-

Probe and Quencher Selection: A hydrophobic fluorescent probe (e.g., pyrene) that partitions into the micellar core and a quencher (e.g., a long-chain pyridinium (B92312) salt) that also resides in the micelles are selected.

-

Sample Preparation: A series of MLES solutions above the CMC are prepared. A small, constant amount of the fluorescent probe is added to each. The quencher is then added at varying concentrations to these solutions.

-

Fluorescence Measurement: The fluorescence decay of the probe is measured using a time-resolved fluorometer. In the absence of a quencher, the probe exhibits a certain fluorescence lifetime. In the presence of a quencher within the same micelle, the fluorescence is quenched, leading to a faster decay.

-

Data Analysis: The fluorescence decay kinetics are analyzed using appropriate models (e.g., the Infelta-Tachiya model) to relate the quenching rate to the concentration of micelles and the aggregation number. By plotting the quenching rate against the quencher concentration, the aggregation number can be calculated.

Determination of Krafft Temperature

The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC.

Methodology: Conductivity Measurement

-

Sample Preparation: An aqueous solution of MLES at a concentration known to be above the CMC at temperatures above the Krafft point is prepared.

-

Measurement: The solution is cooled to a temperature where the surfactant precipitates. A conductivity probe is placed in the solution, and the sample is slowly heated while being stirred. The conductivity of the solution is continuously monitored as a function of temperature.

-

Data Analysis: The conductivity is plotted against temperature. A sharp increase in conductivity will be observed at the Krafft temperature, corresponding to the rapid dissolution of the surfactant to form micelles.

Viscosity Measurement

The viscosity of MLES solutions is a critical parameter for product formulation, affecting texture and flow properties.

Methodology: Rotational Rheometry

-

Instrumentation: A rotational rheometer with a suitable geometry (e.g., cone-and-plate or concentric cylinders) is used. The temperature should be precisely controlled.

-

Sample Preparation: Aqueous solutions of MLES are prepared at different concentrations.

-

Measurement: The viscosity of each solution is measured as a function of shear rate. This will determine if the solution exhibits Newtonian (viscosity is independent of shear rate) or non-Newtonian (shear-thinning or shear-thickening) behavior.

-

Data Analysis: Viscosity is plotted against shear rate for each concentration. For many surfactant solutions, a plot of zero-shear viscosity versus concentration is particularly informative, often showing a significant increase in viscosity above a certain concentration corresponding to changes in micellar shape and entanglement.

Visualization of Key Concepts

Graphical models can aid in the understanding of the complex behaviors of surfactants in solution. The following diagrams, generated using Graphviz, illustrate the process of micellization and a general workflow for surfactant characterization.

References

An In-Depth Technical Guide to Magnesium Laureth Sulfate (CAS 62755-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laureth sulfate (B86663) (MLES) is an anionic surfactant belonging to the alkyl ether sulfate family. It is the magnesium salt of ethoxylated lauryl alcohol. With the CAS number 62755-21-9, MLES is primarily utilized in the cosmetic and personal care industries as a cleansing and foaming agent.[1][2][3] Its perceived milder properties compared to its sodium counterpart, sodium laureth sulfate (SLES), have led to its use in products designed for sensitive skin.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols for performance evaluation, and safety information for Magnesium Laureth Sulfate.

Chemical and Physical Properties

This compound is a complex substance, typically a mixture of homologues with varying degrees of ethoxylation. Its general chemical structure consists of a hydrophobic dodecyl (lauryl) tail, a polar polyoxyethylene chain, and a sulfate group with a magnesium counterion.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62755-21-9 | [2][4] |

| Chemical Formula | C₃₆H₇₄MgO₁₄S₂ (for laureth-3) | [2][4] |

| Molecular Weight | Approximately 819.4 g/mol (for laureth-3) | [4] |

| Appearance | White to off-white powder or light-yellow, odorless liquid/paste | [2][5] |

| Solubility | Soluble in water | [2] |

| pH (in solution) | 4.5 - 7.5 | [2] |

Surfactant Properties

Table 2: Comparative Surfactant Properties of Sodium Laureth Sulfate (SLES)

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.28 g/L (for commercial SLES with an average of 2 EO units) | Aqueous solution | [6][7] |

| Surface Tension at CMC | ~34 mN/m | Aqueous solution |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the ethoxylation of a fatty alcohol.[1][2][8]

General Synthesis Pathway

The synthesis can be broadly categorized into three main stages:

-

Ethoxylation: Lauryl alcohol (dodecanol), typically derived from coconut or palm kernel oil, is reacted with ethylene (B1197577) oxide to form a lauryl alcohol ethoxylate. The number of ethylene oxide units can be controlled to achieve the desired properties.

-

Sulfation: The resulting lauryl alcohol ethoxylate is then sulfated. Common sulfating agents include sulfur trioxide or chlorosulfuric acid. This step introduces the sulfate group to the terminal hydroxyl group of the ethoxylate chain.

-

Neutralization: The final step involves the neutralization of the sulfated intermediate with a magnesium-containing base, such as magnesium hydroxide (B78521) or magnesium oxide, to produce this compound.[8]

Figure 1: General synthesis workflow for this compound.

Purification

Purification of the final product is crucial to remove unreacted starting materials, by-products, and impurities. Common purification methods for surfactants include:

-

Extraction: To remove unreacted fatty alcohols and other non-polar impurities.

-

Crystallization: To obtain a more purified solid form of the surfactant.

-

Chromatography: For high-purity applications, though less common in large-scale industrial production.

Experimental Protocols for Performance Evaluation

Standardized methods are employed to evaluate the performance of surfactants like MLES. The following sections outline the general principles of these methods.

Foaming Ability Assessment (Modified Ross-Miles Method)

The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants.[9][10][11][12]

Principle: A specific volume of a surfactant solution is dropped from a defined height into a larger volume of the same solution in a graduated cylinder. The initial foam height and the foam stability over time are measured.

General Procedure:

-

Prepare a solution of this compound at a specified concentration in deionized water.

-

Fill the receiver of the Ross-Miles apparatus with a set volume of the surfactant solution.

-

Fill the dropping funnel with a smaller, specified volume of the same solution.

-

Open the stopcock of the funnel and allow the solution to drop into the receiver, starting a timer as the dropping begins.

-

Record the initial foam height in millimeters at the end of the drop.

-

Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

A study on the foaming ability of a 70% MLES solution at different pH values reported a high foam number and stability, complying with Ukrainian state standards for cosmetic products.[6][13][14][15] The foam was found to have a stable, structured system with a spherical shape at both neutral (5.5-6.0) and acidic (3.5-4.0) pH ranges.[13][14]

Figure 2: Workflow for the Ross-Miles foaming test.

Detergency Evaluation

The detergency, or cleaning efficacy, of a surfactant can be evaluated using standardized test methods, such as those published by ASTM International.

Principle: A standardized soiled substrate is washed with a detergent solution containing the surfactant under controlled conditions. The removal of the soil is quantified to determine the cleaning performance.

General Procedure (based on ASTM D3050):

-

Prepare standardized soiled fabric swatches.

-

Prepare a detergent solution containing this compound at a specified concentration.

-

Wash the soiled swatches in the detergent solution using a laboratory-scale washing apparatus (e.g., a Tergotometer) under controlled temperature, agitation, and time.

-

Rinse and dry the washed swatches.

-

Measure the reflectance of the swatches before and after washing using a colorimeter or spectrophotometer.

-

Calculate the soil removal percentage to determine the detergency.

In Vitro Skin Irritation Potential

The skin irritation potential of surfactants is a critical safety parameter. Modern in vitro methods using reconstructed human epidermis (RhE) models are widely used as alternatives to animal testing.[16][17][18][19][20]

Principle: A three-dimensional human skin equivalent tissue is exposed to the test substance. The viability of the tissue is then assessed to determine the irritation potential.

General Procedure (based on OECD TG 439):

-

Culture the reconstructed human epidermis tissues to the appropriate stage.

-

Topically apply a defined amount of the this compound solution to the surface of the tissues.

-

Expose the tissues to the test substance for a specified period (e.g., 60 minutes).

-

Rinse the tissues to remove the test substance and incubate for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Biological Activity and Signaling Pathways

Based on the available scientific literature, there is no evidence to suggest that this compound has a specific pharmacological activity or interacts with defined signaling pathways in a manner relevant to drug development. Its biological effects are primarily related to its surfactant properties, which can lead to skin irritation at high concentrations due to the disruption of the stratum corneum barrier and interaction with skin proteins. For drug development professionals, MLES would be considered an excipient, and its primary role would be in the formulation of topical drug delivery systems, where it could act as a solubilizing or wetting agent.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic products at typical concentrations.[1][2] However, like other surfactants, it can cause mild skin and eye irritation, particularly in individuals with sensitive skin or at high concentrations.[2][8]

Table 3: Toxicological Profile Summary

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation (GHS classification) | [4] |

| Eye Irritation | Causes serious eye damage (GHS classification) | [4] |

| Respiratory Irritation | May cause respiratory irritation (GHS classification) | [21] |

| Carcinogenicity | No data available | [22] |

| Mutagenicity | No data available | [22] |

| Reproductive Toxicity | No data available | [22] |

The European Chemicals Agency (ECHA) has received notifications indicating that this compound causes serious eye irritation, skin irritation, and may cause respiratory irritation.[21]

Environmental Fate

Alkyl ether sulfates, the class of surfactants to which MLES belongs, are generally considered to be readily biodegradable under both aerobic and anaerobic conditions.

Figure 3: Generalized biodegradation pathway for alkyl ether sulfates.

Conclusion

This compound is a widely used anionic surfactant with effective cleansing and foaming properties, and it is often favored for its perceived mildness. While its general chemical properties and synthesis are well-understood, there is a notable lack of publicly available, in-depth quantitative data on its specific surfactant properties, such as CMC and surface tension. Standardized methods for evaluating its performance in foaming, detergency, and skin irritation are available and provide a framework for its characterization. For researchers and drug development professionals, it is important to note the absence of any known specific signaling pathway interactions, positioning MLES primarily as an excipient in topical formulations. Further research to quantify its specific physicochemical parameters would be beneficial for more precise formulation development.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. specialchem.com [specialchem.com]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. Magnesium laureth-3 sulfate | C36H74MgO14S2 | CID 44150971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. commons.erau.edu [commons.erau.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. researchgate.net [researchgate.net]

- 15. The Study of the Foaming Ability of this compound at Different pH Values [wisdomlib.org]

- 16. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 18. youtube.com [youtube.com]

- 19. iivs.org [iivs.org]

- 20. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Substance Information - ECHA [echa.europa.eu]

- 22. Page loading... [guidechem.com]

In-Depth Technical Guide: Self-Assembly and Aggregation Behavior of Magnesium Laureth Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium Laureth Sulfate (B86663) (MLES) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its detergent and foaming properties. Its amphiphilic nature drives the self-assembly into complex supramolecular structures, primarily micelles, in aqueous solutions. This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of MLES. Due to the limited availability of direct quantitative data for MLES, this guide leverages data from its close structural analog, Magnesium Dodecyl Sulfate (MDS), and discusses the influence of ethoxylation. This document details the fundamental principles of MLES micellization, factors influencing its aggregation, and standardized experimental protocols for characterization. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in research and development.

Introduction to Magnesium Laureth Sulfate

This compound is the magnesium salt of ethoxylated lauryl alcohol sulfate. Its molecular structure consists of a hydrophobic lauryl-ethoxyl tail and a hydrophilic sulfate head group, with a magnesium ion as the counterion. This amphiphilic architecture is responsible for its surface-active properties and its ability to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). MLES is valued for its milder properties on the skin and eyes compared to its sodium counterpart, Sodium Laureth Sulfate (SLES), making it a preferred ingredient in gentle cleansing formulations.

The self-assembly of MLES into micelles is a critical phenomenon that dictates its functionality in various applications, from solubilizing lipophilic drugs in pharmaceutical formulations to providing cleaning action in personal care products. Understanding the thermodynamics and kinetics of this process, as well as the factors that modulate it, is paramount for optimizing product performance and stability.

Physicochemical Properties and Self-Assembly

The self-assembly of MLES in an aqueous medium is primarily driven by the hydrophobic effect. The hydrophobic tails of the MLES monomers organize to minimize their contact with water molecules, leading to the formation of aggregates where the hydrophilic head groups are oriented towards the aqueous phase, and the hydrophobic tails form the core.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which the formation of micelles becomes thermodynamically favorable. Below the CMC, MLES molecules exist predominantly as monomers. As the concentration approaches the CMC, the surface tension of the solution decreases significantly. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.

Micellar Structure and Aggregation Number

The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. The size and shape of the micelles are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. For many anionic surfactants, micelles are initially spherical and can transition to more complex structures like rod-like or lamellar phases at higher concentrations.

Similar to the CMC, the aggregation number of SLES has been found to be relatively independent of the degree of ethoxylation for a low number of ethoxy units. This suggests that the aggregation number of MLES can also be approximated from data on MDS.

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles, and its spontaneity is determined by the change in Gibbs free energy (ΔG°mic). The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insights into the driving forces of the process.

-

Gibbs Free Energy of Micellization (ΔG°mic): A negative ΔG°mic indicates a spontaneous micellization process. It can be calculated from the CMC using the following equation for ionic surfactants: ΔG°mic ≈ (2 - β) * RT * ln(CMC) where β is the degree of counterion binding, R is the gas constant, and T is the temperature in Kelvin.

-

Enthalpy of Micellization (ΔH°mic): This can be determined experimentally through calorimetry or from the temperature dependence of the CMC using the van't Hoff equation. It reflects the heat absorbed or released during micelle formation.

-

Entropy of Micellization (ΔS°mic): The entropy change is often the primary driving force for micellization in aqueous solutions, a phenomenon attributed to the hydrophobic effect. The release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in a significant increase in entropy. It can be calculated using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the self-assembly and aggregation of this compound. As previously noted, due to the scarcity of direct experimental data for MLES, the values presented are estimations based on its non-ethoxylated counterpart, Magnesium Dodecyl Sulfate (MDS). This approximation is supported by findings for SLES, which show that a low degree of ethoxylation has a minimal impact on the CMC and aggregation number.

Table 1: Estimated Physicochemical Properties of this compound (MLES)

| Property | Estimated Value | Reference Surfactant |

| Critical Micelle Concentration (CMC) | ~1 mM (in the presence of NaCl) | Magnesium Dodecyl Sulfate |

| Aggregation Number (Nagg) | ~60-70 | Magnesium Dodecyl Sulfate |

| Micelle Shape | Spherical to Ellipsoidal | Magnesium Dodecyl Sulfate |

Table 2: Estimated Thermodynamic Parameters of Micellization for MLES at 298 K

| Thermodynamic Parameter | Estimated Value | Notes |

| ΔG°mic (Gibbs Free Energy) | Negative | Indicates a spontaneous process. The exact value depends on the CMC and the degree of counterion binding. |

| ΔH°mic (Enthalpy) | Typically small and can be positive or negative | The sign and magnitude are temperature-dependent and reflect the balance of various intermolecular interactions. |

| ΔS°mic (Entropy) | Positive and large | The primary driving force for micellization, attributed to the hydrophobic effect. |

Factors Influencing Self-Assembly and Aggregation

The aggregation behavior of MLES is sensitive to various environmental factors, which can be modulated to control the properties of the resulting micelles.

-

Effect of Temperature: The CMC of ionic surfactants often exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature. Changes in temperature affect the hydration of the hydrophilic head groups and the hydrophobic interactions of the tail groups.

-

Effect of Electrolytes: The addition of electrolytes, such as salts, typically leads to a decrease in the CMC and an increase in the aggregation number. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting micelle formation at lower concentrations and favoring the growth of micelles.

-

Effect of Co-solutes and Co-surfactants: The presence of other solutes, such as polymers or other surfactants, can significantly alter the aggregation behavior of MLES. Interactions with polymers can lead to the formation of polymer-surfactant complexes, while mixing with other surfactants can result in the formation of mixed micelles with properties that are non-additive of the individual components.

-

Effect of pH: The pH of the solution is not expected to have a major impact on the self-assembly of MLES as the sulfate head group is a strong acid and remains ionized over a wide pH range.

Experimental Protocols for Characterization

A variety of experimental techniques can be employed to characterize the self-assembly and aggregation behavior of MLES. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

5.1.1. Surface Tensiometry

-

Principle: This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Methodology:

-

Prepare a stock solution of MLES in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the MLES concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

5.1.2. Fluorescence Spectroscopy

-

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

-

Methodology:

-

Prepare a series of MLES solutions of varying concentrations.

-

Add a small aliquot of a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a volatile solvent like acetone) to each MLES solution. The final probe concentration should be very low to avoid perturbing the micellization process.

-

Allow the solvent of the probe to evaporate.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.

-

Plot the I1/I3 ratio as a function of MLES concentration. A sharp decrease in the ratio indicates the onset of micelle formation, and the CMC is determined from the inflection point of this curve.

-

Determination of Micelle Size and Aggregation Number

5.2.1. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in a solution. The diffusion coefficient of the micelles is determined, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

-

Methodology:

-

Prepare MLES solutions at concentrations significantly above the CMC.

-

Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the scattered light intensity fluctuations.

-

The instrument's software will calculate the diffusion coefficient and the hydrodynamic radius of the micelles.

-

5.2.2. Small-Angle X-ray or Neutron Scattering (SAXS/SANS)

-

Principle: SAXS and SANS are powerful techniques for determining the size, shape, and internal structure of micelles in solution. The scattering pattern of X-rays or neutrons by the micelles provides information about their structural characteristics.

-

Methodology:

-

Prepare MLES solutions at various concentrations above the CMC.

-

Place the sample in a suitable sample holder for the SAXS/SANS instrument.

-

Acquire the scattering data over a range of scattering angles.

-

Analyze the scattering data by fitting it to appropriate models (e.g., spherical, ellipsoidal) to extract parameters such as the radius of gyration, aggregation number, and information about the micelle shape.

-

Visualizations

Self-Assembly of this compound

An In-depth Technical Guide to the Surface Activity and Interfacial Properties of Magnesium Laureth Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium Laureth Sulfate (B86663) (MLES) is an anionic surfactant increasingly utilized in cosmetic and pharmaceutical formulations for its gentle cleansing properties and favorable performance characteristics. As the magnesium salt of an ethoxylated lauryl alcohol, its molecular structure imparts a unique balance of detergency, foaming, and mildness, distinguishing it from more common sodium-based surfactants. This guide provides a comprehensive overview of the surface and interfacial properties of MLES, including its role in reducing surface and interfacial tension, micellization behavior, and foaming capabilities. Due to a notable scarcity of specific quantitative data for MLES in publicly accessible literature, this guide leverages data from its close structural analog, Sodium Laureth Sulfate (SLES), to provide estimated values and contextual understanding. These estimations are supplemented with qualitative data and known effects of divalent cations on surfactant behavior. Detailed experimental protocols for characterizing these properties are also provided to facilitate further research and application in drug development and formulation science.

Introduction

Magnesium Laureth Sulfate (MLES) is a key ingredient in a variety of personal care and specialized pharmaceutical products, valued for its efficacy as a cleansing and foaming agent that is notably milder on the skin than many other sulfate surfactants.[1][2] Its chemical structure consists of a hydrophobic lauryl (C12) tail, a hydrophilic polyethylene (B3416737) glycol ether chain, and a terminal sulfate group neutralized with a magnesium ion.[3] This composition allows MLES to effectively reduce the surface tension of water, enabling the mixing of oil and water for cleansing and emulsification.[4]

Compared to its sodium counterpart, Sodium Laureth Sulfate (SLES), MLES is often reported to offer enhanced viscosity building and improved foaming characteristics, especially in hard water.[5][6] The presence of the divalent magnesium cation is believed to influence its aggregation behavior and interaction at interfaces, though detailed quantitative studies are limited. This guide aims to consolidate the available information on the surface and interfacial properties of MLES, provide detailed experimental methodologies for its characterization, and use data from the closely related SLES as a comparative reference to fill data gaps.

Physicochemical and Interfacial Properties

The performance of MLES as a surfactant is defined by several key physicochemical parameters. These properties dictate its effectiveness in applications ranging from shampoos and body washes to specialized topical drug delivery systems.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[7] This is a fundamental characteristic, as many surfactant properties, such as detergency and solubilization, are most effective at or above the CMC. Below the CMC, surface tension decreases significantly with increasing surfactant concentration; above the CMC, the surface tension remains relatively constant as additional monomers form micelles.[7]

Surface Tension

Surfactants, by their nature, reduce the surface tension of the medium in which they are dissolved.[4] MLES is effective at lowering the surface tension of water, which is crucial for its wetting and foaming properties. The lowest surface tension value is typically achieved at the CMC.

Interfacial Tension

Interfacial tension is the force present at the interface between two immiscible liquids, such as oil and water. Surfactants like MLES reduce this tension, allowing for the formation of stable emulsions.[4] This is a critical property in many pharmaceutical and cosmetic formulations that are oil-in-water or water-in-oil emulsions. Quantitative data for MLES against specific oils is scarce, but its known emulsifying properties confirm its ability to significantly lower interfacial tension.

Foaming Properties

MLES is recognized for its excellent foaming characteristics, often described as producing a rich and creamy lather.[8] A study on the foaming ability of MLES at different pH values provides some quantitative insights.[9] The foam number (an indicator of foam volume) and foam stability were found to be high and compliant with standards for foaming detergents. The study also noted a slight improvement in foaming lability (both foam number and stability) in acidic pH ranges (3.5-4.0) compared to neutral pH (5.5-6.0).[9]

Rheological Properties

MLES is known to contribute to the viscosity of formulations, with technical data sheets often noting it provides a greater viscosity build compared to sodium and ammonium (B1175870) equivalents.[5][6] This is an important property for controlling the texture and flow of liquid products. The viscosity of surfactant solutions is typically dependent on concentration, temperature, and the presence of other electrolytes.

Quantitative Data Summary

The following tables summarize the available and estimated quantitative data for the surface and interfacial properties of this compound. Due to the limited availability of direct data for MLES, values for Sodium Laureth Sulfate (SLES) are provided as a comparative reference.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension

| Surfactant | Counterion | Ethoxylation (n) | CMC (mol/L) | Surface Tension at CMC (mN/m) | Temperature (°C) | Notes |

| MLES (Estimated) | Mg²⁺ | ~1-4 | Lower than SLES | Data not available | ~25 | The CMC is expected to be lower than SLES due to the divalent cation. |

| SLES (Reference) | Na⁺ | 1 | ~0.0025 | ~39 | 25 | Reference values for SLES with 1 mole of ethylene (B1197577) oxide. |

| SLES (Reference) | Na⁺ | 2 | ~0.0013 | ~40 | 25 | Reference values for SLES with 2 moles of ethylene oxide. |

| SLES (Reference) | Na⁺ | 3 | ~0.0010 | ~42 | 25 | Reference values for SLES with 3 moles of ethylene oxide. |

Note: SLES data is sourced from various surfactant studies and should be considered approximate as values can vary with purity and experimental conditions.

Table 2: Interfacial Tension (IFT) Against Various Oils

| Surfactant System | Oil Phase | IFT (mN/m) | Conditions | Notes |

| MLES | Data not available | Data not available | Data not available | MLES is known to be an effective emulsifier, indicating it significantly lowers oil/water IFT. |

| SDS + MgO Nanoparticles | Paraffin Oil | 5.6 - 15.66 | 0.5 wt% SDS, 0.01-0.5 wt% MgO | This study shows the synergistic effect of magnesium (from MgO) and an anionic surfactant in reducing IFT. |

Table 3: Foaming Properties of MLES

| pH Range | Foam Number (mm) | Foam Stability (c.u.) | Conditions |

| 5.5 - 6.0 | ≥ 145 | 0.98 - 1.0 | Modified Ross-Miles method, 70% MLES solution diluted. |

| 3.5 - 4.0 | ≥ 145 | 0.99 - 1.0 | Modified Ross-Miles method, 70% MLES solution diluted. |

Data adapted from a study on the foaming ability of MLES.[9] Foam stability is a conditional unit (c.u.) where values closer to 1.0 indicate higher stability.

Table 4: Rheological Properties

| Surfactant | Viscosity | Conditions |

| MLES | Low to Medium | Qualitative data from technical sheets.[10] |

| MLES | Greater viscosity build than Na⁺/NH₄⁺ equivalents | Qualitative comparison from technical sheets.[5][6] |

Experimental Protocols

Accurate characterization of surfactant properties is essential for formulation development. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Wilhelmy Plate Method

Objective: To measure the surface tension of MLES solutions at various concentrations to determine the CMC and the surface tension at the CMC.

Apparatus:

-

Surface Tensiometer (e.g., Krüss, Biolin Scientific)

-

Wilhelmy Plate (typically platinum)

-

Precision balance

-

Glass vessels

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of MLES in deionized water (e.g., 1 g/L). Create a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 10⁻⁶ to 10⁻² mol/L).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72.8 mN/m at 20°C).

-

Measurement:

-

Pour a sample of the most dilute MLES solution into a clean glass vessel.

-

Clean the Wilhelmy plate by flaming it to red heat (for platinum plates) to remove organic contaminants.

-

Attach the plate to the tensiometer's balance.

-

Raise the sample vessel until the liquid surface just touches the bottom of the plate.

-

The instrument will measure the force exerted on the plate by the liquid's surface tension.

-

Record the surface tension value once it stabilizes.

-

-

Repeat: Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize cross-contamination.

-

Data Analysis: Plot surface tension (γ) as a function of the logarithm of the MLES concentration (log C). The point at which the slope of the curve changes sharply and then plateaus is the CMC. The surface tension value in the plateau region is the surface tension at the CMC.

Workflow for CMC and Surface Tension Determination

Determination of Interfacial Tension (IFT)

Method: Pendant Drop Method

Objective: To measure the interfacial tension between an aqueous solution of MLES and an immiscible oil phase (e.g., mineral oil, silicone oil).

Apparatus:

-

Pendant Drop Tensiometer with a high-resolution camera and analysis software

-

Syringe with a needle of known diameter

-

Optical glass cuvette

-

Temperature control unit

Procedure:

-

Preparation: Fill the optical glass cuvette with the oil phase. Prepare the MLES solution at a concentration above its CMC.

-

Droplet Formation: Fill the syringe with the MLES solution. Submerge the needle tip into the oil phase within the cuvette.

-

Dispense Droplet: Carefully dispense a droplet of the MLES solution from the needle tip. The droplet will remain suspended from the needle due to interfacial tension.

-

Image Capture: The instrument's camera captures a high-resolution image of the droplet profile.

-

Data Analysis: The software analyzes the shape of the pendant drop. The shape is determined by the balance between the interfacial tension, which tends to make the drop spherical, and gravity, which elongates it. By fitting the Young-Laplace equation to the droplet's profile, the software calculates the interfacial tension.

-

Equilibrium Measurement: For surfactants, the IFT can change over time as molecules adsorb to the interface. The measurement should be monitored until a stable IFT value is reached.

Forces Governing the Pendant Drop Method

Determination of Foaming Properties

Method: Modified Ross-Miles Method

Objective: To evaluate the foaming capacity (foam number) and foam stability of MLES solutions.

Apparatus:

-

Ross-Miles foam apparatus (a jacketed glass column with a reservoir funnel)

-

Graduated cylinder

-

Stopwatch

-

Constant temperature bath

Procedure:

-

Preparation: Prepare a solution of MLES at a specified concentration (e.g., 1 g/L) in water of a defined hardness.

-

Apparatus Setup: Add 200 mL of the MLES solution to the main column of the Ross-Miles apparatus.

-

Foam Generation: Add 50 mL of the same solution to the reservoir funnel. Allow the solution from the funnel to fall from a standardized height (e.g., 90 cm) into the solution in the column, generating foam.

-

Initial Measurement: As soon as all the solution has run out of the funnel, measure the initial height of the foam column in millimeters. This is the initial foam number.

-

Stability Measurement: Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability. Foam stability can be expressed as the ratio of the foam height at a given time to the initial foam height.

Signaling Pathways and Mechanisms of Action

The fundamental action of MLES as a surfactant is driven by its amphiphilic nature. The hydrophobic lauryl tail seeks to avoid water, while the hydrophilic ethoxylated sulfate headgroup is attracted to it. This dual nature leads to its aggregation at interfaces, which is the basis for all its functional properties.

Mechanism of Action for this compound

Conclusion

This compound is a versatile and mild anionic surfactant with valuable properties for the pharmaceutical and cosmetic industries. While specific quantitative data on its interfacial properties are not widely published, its known performance characteristics—such as excellent foaming and viscosity building—and the general effects of divalent cations on anionic surfactants suggest it is a high-performance ingredient. By utilizing data from its close analog, SLES, and employing the detailed experimental protocols outlined in this guide, researchers and formulation scientists can better characterize and optimize the use of MLES in their specific applications. Further research to quantify the CMC, surface tension, and interfacial tension of MLES is warranted to fully elucidate its behavior and expand its application in advanced formulations.

References

- 1. incibeauty.com [incibeauty.com]

- 2. Decoding SLS vs. SLES in Personal Care Products [pciplindia.com]

- 3. deascal.com [deascal.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. ulprospector.com [ulprospector.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. specialchem.com [specialchem.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. specialchem.com [specialchem.com]

The Influence of the Magnesium Counterion in Laureth Sulfate Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the magnesium counterion in laureth sulfate (B86663) surfactants, with a particular focus on Magnesium Laureth Sulfate (MLES). It explores the physicochemical properties, performance characteristics, and formulation advantages conferred by the divalent magnesium ion compared to its monovalent counterparts, such as sodium in Sodium Laureth Sulfate (SLES). This document synthesizes available data on critical micelle concentration, surface tension, viscosity, and foaming properties, while also detailing the experimental protocols for their determination. The guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how the choice of counterion can significantly impact surfactant performance, particularly in applications requiring mildness and specific rheological properties.

Introduction: The Significance of the Counterion

Laureth sulfates are a ubiquitous class of anionic surfactants widely employed in personal care, pharmaceutical, and industrial formulations for their excellent cleansing and foaming properties.[1] These surfactants consist of a hydrophobic alkyl chain, a hydrophilic polyoxyethylene chain, and a sulfate headgroup. The negative charge of the sulfate group is neutralized by a positively charged counterion. While the alkyl and ethoxy chains have long been the focus of performance optimization, the critical role of the counterion is often underestimated.

The nature of the counterion—specifically its valence, size, and hydration shell—profoundly influences the surfactant's aggregation behavior, interfacial properties, and interaction with other formulation components and biological surfaces.[2] This guide specifically elucidates the impact of the divalent magnesium (Mg²⁺) counterion in contrast to the more common monovalent sodium (Na⁺) counterion.

Physicochemical Properties: A Comparative Overview

The substitution of a monovalent counterion with a divalent one like magnesium alters the electrostatic interactions between surfactant headgroups, leading to distinct physicochemical properties. Divalent cations can bridge two surfactant molecules, effectively reducing the repulsion between their negatively charged headgroups. This "ion bridging" phenomenon influences micelle formation, packing density at interfaces, and the overall rheology of the surfactant solution.[2]

Data Presentation

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following tables summarize the generally accepted qualitative differences and provide representative quantitative data based on established principles of surfactant chemistry.

Table 1: Comparative Physicochemical Properties of this compound (MLES) vs. Sodium Laureth Sulfate (SLES)

| Property | This compound (MLES) | Sodium Laureth Sulfate (SLES) | Influence of Magnesium Counterion |

| Critical Micelle Concentration (CMC) | Lower | Higher | Promotes earlier micellization due to reduced headgroup repulsion.[2] |

| Surface Tension at CMC | Lower | Higher | Allows for more efficient packing at the air-water interface. |

| Mildness (e.g., Zein (B1164903) Test Score) | Lower (Milder) | Higher (More Irritating) | The larger, hydrated magnesium ion is thought to reduce skin penetration and protein denaturation.[3] |

| Viscosity Building | More responsive to electrolytes | Less responsive to electrolytes | The divalent nature enhances intermolecular interactions, leading to a greater increase in viscosity with the addition of salts.[4] |

| Foam Volume | High and stable | High | Both are excellent foaming agents.[5] |

| Foam Stability | Potentially higher | High | The altered micellar structure can contribute to more resilient foam lamellae.[5] |

| Krafft Temperature | Generally lower | Higher | The presence of divalent cations can influence the solubility of the surfactant at lower temperatures.[6] |

Table 2: Representative Quantitative Data

| Parameter | This compound (MLES) | Sodium Laureth Sulfate (SLES) |

| Critical Micelle Concentration (CMC) (mmol/L) | ~0.5 - 1.0 | ~1.0 - 2.0 |

| Surface Tension at CMC (mN/m) | ~28 - 32 | ~30 - 35 |

| Zein Value (mg N/100mL) | < 100 | > 200 |

| Viscosity (cps) at 10% active with 2% NaCl | > 5000 | ~2000 - 4000 |

Note: The values presented in Table 2 are illustrative and can vary depending on the degree of ethoxylation, purity, and experimental conditions. They are intended to provide a comparative perspective based on general surfactant principles.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of laureth sulfate surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation and is a measure of a surfactant's efficiency.

Method: Surface Tensiometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the laureth sulfate surfactant in deionized water (e.g., 10 g/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the point of inflection in the curve, where the surface tension plateaus.

Assessment of Mildness: The Zein Test

The Zein test is a widely used in-vitro method to assess the irritation potential of surfactants by measuring their ability to denature a corn protein called zein, which is insoluble in water.[7]

-

Preparation of Surfactant Solution: Prepare a standardized solution of the surfactant (e.g., 1% w/v) in deionized water.

-

Incubation with Zein: Add a known amount of zein powder (e.g., 2 g) to a specific volume of the surfactant solution (e.g., 40 mL).

-

Stirring and Incubation: Stir the mixture at a constant speed and temperature for a defined period (e.g., 1 hour at 35°C).

-

Centrifugation: Centrifuge the mixture to separate the undissolved zein.

-

Nitrogen Analysis: Determine the amount of dissolved zein in the supernatant by measuring the nitrogen content (e.g., using the Kjeldahl method). The amount of solubilized nitrogen is proportional to the irritation potential of the surfactant.

Evaluation of Foaming Properties

The Ross-Miles method is a standard procedure for evaluating the foaming capacity and stability of surfactants.[5][8]

-

Preparation of Surfactant Solution: Prepare a solution of the surfactant at a specific concentration (e.g., 0.1% w/v) in water of a defined hardness.

-

Foam Generation: A specific volume of the surfactant solution (e.g., 200 mL) is allowed to fall from a specified height into a glass column containing a smaller volume of the same solution (e.g., 50 mL), thereby generating foam.

-

Initial Foam Height Measurement: The initial height of the foam generated is measured immediately after all the solution has fallen.

-

Foam Stability Measurement: The height of the foam is measured again after a specified time interval (e.g., 5 minutes). Foam stability is often expressed as the percentage of the initial foam height remaining.

Viscosity Measurement

The viscosity of surfactant solutions is a critical parameter for product formulation and performance.

-

Preparation of Solutions: Prepare solutions of the laureth sulfate at various concentrations. For evaluating the effect of electrolytes, add a specific concentration of a salt (e.g., NaCl) to each solution.

-

Temperature Equilibration: Equilibrate the solutions to a constant temperature.

-

Viscosity Measurement: Measure the viscosity of each solution using a viscometer (e.g., a Brookfield viscometer or a rheometer) at a constant shear rate.

-

Data Analysis: Plot the viscosity as a function of surfactant concentration or electrolyte concentration.

Mandatory Visualizations

Logical Relationship: Influence of Magnesium Counterion

References

- 1. deascal.com [deascal.com]

- 2. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of in vitro predictive tests for irritation induced by anionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. Counter-ion effects on the krafft temperature and micelle formation of ionic surfactants in aqueous solution [lib.buet.ac.bd:8080]

- 7. Analyzing Hair Damage Caused by SLS and SLES: Correlation Between Lowry Method and Zein Test [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

Hydrolysis of Magnesium Laureth Sulfate: A Technical Guide to Stability under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium laureth sulfate (B86663) (MgLES), an anionic surfactant valued for its mildness and performance in personal care and pharmaceutical formulations, is susceptible to hydrolysis under both acidic and basic conditions. This technical guide provides an in-depth analysis of the chemical stability of MgLES, focusing on the mechanisms of its degradation, influencing factors, and appropriate analytical methodologies for its study. Understanding the hydrolysis kinetics of MgLES is critical for ensuring the stability, efficacy, and safety of formulations in which it is a key excipient. This document synthesizes current knowledge on the hydrolysis of alkyl ether sulfates and presents detailed experimental protocols for researchers and formulation scientists.

Introduction

Magnesium laureth sulfate is the magnesium salt of a sulfated ethoxylated lauryl alcohol. Its amphiphilic nature, characterized by a hydrophobic lauryl-ether tail and a hydrophilic sulfate head group, makes it an effective cleansing and foaming agent. While generally considered stable, the ester linkage of the sulfate group is the primary site of hydrolytic cleavage, which can be catalyzed by both acid and base. This degradation leads to the formation of laureth alcohol and magnesium sulfate, which can impact the performance and sensory attributes of a formulation.[1] Factors such as pH, temperature, and the presence of other ionic species can significantly influence the rate of this degradation. This guide will explore the underlying chemical principles of MgLES hydrolysis and provide practical guidance for its investigation.

Mechanisms of Hydrolysis

The hydrolysis of this compound, an alkyl sulfate ester, proceeds via different mechanisms under acidic and basic conditions. These reactions involve the cleavage of the sulfur-oxygen (S-O) bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of alkyl sulfates like MgLES is significantly accelerated. The reaction is initiated by the protonation of one of the oxygen atoms of the sulfate group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule.